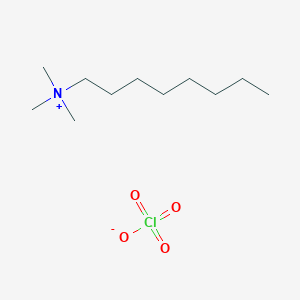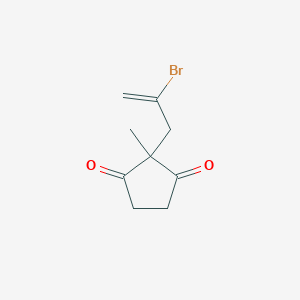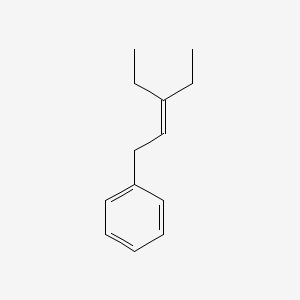
N,N,N-Trimethyloctan-1-aminium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyloctan-1-aminium perchlorate is a quaternary ammonium compound. It consists of a positively charged N,N,N-trimethyloctan-1-aminium cation and a negatively charged perchlorate anion. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N,N-Trimethyloctan-1-aminium perchlorate can be synthesized through a quaternization reaction. This involves the reaction of octylamine with methyl iodide to form N,N,N-trimethyloctan-1-aminium iodide. The iodide salt is then treated with perchloric acid to yield the perchlorate salt. The reaction conditions typically involve:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Polar solvents like ethanol or methanol.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyloctan-1-aminium perchlorate undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Precipitation Reactions: The perchlorate anion can form precipitates with certain cations.
Common Reagents and Conditions
Nucleophiles: Such as halides, hydroxides, and amines.
Solvents: Polar solvents like water, ethanol, and methanol.
Conditions: Mild to moderate temperatures, typically under reflux conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted ammonium compounds can be formed.
Precipitates: When reacted with cations like silver or lead, insoluble perchlorate salts are formed.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyloctan-1-aminium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for DNA extraction.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized as a surfactant in detergents and emulsifiers.
Wirkmechanismus
The mechanism of action of N,N,N-trimethyloctan-1-aminium perchlorate involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis. This property is particularly useful in antimicrobial applications and DNA extraction protocols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethyloctan-1-aminium chloride
- N,N,N-Trimethyloctan-1-aminium bromide
- N,N,N-Trimethyloctan-1-aminium iodide
Uniqueness
N,N,N-Trimethyloctan-1-aminium perchlorate is unique due to its perchlorate anion, which imparts distinct solubility and reactivity characteristics compared to its chloride, bromide, and iodide counterparts. The perchlorate anion also enhances its effectiveness in certain precipitation reactions and phase transfer catalysis.
Eigenschaften
CAS-Nummer |
156814-21-0 |
|---|---|
Molekularformel |
C11H26ClNO4 |
Molekulargewicht |
271.78 g/mol |
IUPAC-Name |
trimethyl(octyl)azanium;perchlorate |
InChI |
InChI=1S/C11H26N.ClHO4/c1-5-6-7-8-9-10-11-12(2,3)4;2-1(3,4)5/h5-11H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
INDYTVBCIOVVRC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)

![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)
![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)

![Fluoreno[1,2-b]pyran](/img/structure/B14270555.png)
![[4-[(2S)-2-amino-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate](/img/structure/B14270565.png)
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)

